molecular formula C14H20ClNO2 B12280329 Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride

Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride

Cat. No.: B12280329
M. Wt: 269.77 g/mol
InChI Key: RRWKFJSFKSOSNE-UHFFFAOYSA-N
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Description

Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a methyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with benzyl chloride under specific conditions. One common method involves the use of piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol, followed by the addition of benzyl chloride . The reaction is carried out at elevated temperatures (around 65°C) with vigorous stirring, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors and microwave-assisted synthesis. These methods offer advantages such as increased efficiency, reduced reaction times, and improved yields . The use of supported catalysts and heterogeneous catalysis can further enhance the production process, making it more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include benzyl alcohols, carboxylic acids, and various substituted piperidine derivatives. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The compound’s effects are mediated through pathways involving neurotransmitter receptors and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

benzyl 4-methylpiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-11-7-8-15-13(9-11)14(16)17-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3;1H

InChI Key

RRWKFJSFKSOSNE-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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